Bacterioruberin

Antioxidant Free radical scavenging ROS protection

Common C40 carotenoids underperform in extreme oxidative stress models. Bacterioruberin (BR), a C50 carotenoid with 13 conjugated double bonds, delivers superior radical scavenging kinetics and membrane stabilization. • 3.9-6.3× higher antihemolytic activity vs. β-carotene; lipid oxidation inhibition at 10-50 mg/kg • Reduces γ-radiation DNA strand breaks 2.4-fold; MMP-9 binding affinity -8.3 kcal/mol • 2-year formulation stability via archaeosome encapsulation ≥98% purity (HPLC). Custom synthesis; request quote for mg to g quantities.

Molecular Formula C50H76O4
Molecular Weight 741.1 g/mol
CAS No. 32719-43-0
Cat. No. B1237277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacterioruberin
CAS32719-43-0
Synonymsbacterioruberin
Molecular FormulaC50H76O4
Molecular Weight741.1 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O
InChIInChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1
InChIKeyUVCQMCCIAHQDAF-RNTVPSGKSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacterioruberin Overview & Procurement


Bacterioruberin (BR) is a rare C50 carotenoid primarily synthesized by halophilic archaea, characterized by a tetrahydroxylated acyclic structure with 13 conjugated double bonds [1]. This extended polyene chain confers distinct physicochemical and biological properties relative to common C40 carotenoids, including enhanced radical scavenging capacity and unique membrane interactions [1]. As a natural, fat-soluble, reddish-purple pigment, BR is under investigation for applications in functional foods, nutraceuticals, cosmetics, and biomedicine, where its antioxidant, antihemolytic, antiproliferative, and immunomodulatory activities are of interest [1].

C50 carotenoid probe with extended conjugation (13 double bonds) for radical scavenging research
Reported membrane-interaction profile; supports cell membrane protection model studies
Archaeosome-compatible formulation context for stability-dependent applications

Bacterioruberin vs. C40 Carotenoids


Bacterioruberin cannot be directly substituted with common C40 carotenoids such as β-carotene, lycopene, or astaxanthin due to fundamental structural and functional differences. Its C50 backbone with 13 conjugated double bonds—versus 11 in β-carotene and lycopene, or 13 in astaxanthin but with different terminal groups—results in a distinct electronic configuration and spatial orientation [1]. This structural uniqueness translates into quantifiably superior radical scavenging kinetics, enhanced membrane rigidification, and greater protective efficacy against oxidative DNA damage compared to C40 alternatives [2]. Furthermore, BR-rich extracts exhibit antihemolytic activity that is up to 6.3-fold higher than β-carotene, and its food preservation efficacy has been demonstrated at concentrations as low as 10 mg/kg [3]. Generic substitution would forfeit these specific performance advantages, which are essential in applications demanding maximal antioxidant protection or unique membrane-modulating effects.

C50 backbone with 13 conjugated double bonds differs structurally from C40 carotenoids; radical scavenging kinetics and membrane rigidification may not transfer directly.
Reported antihemolytic protection (up to 6.3-fold vs β-carotene) and DNA protection evidence are class-specific; generic C40 substitution may not replicate these endpoint profiles.
Formulation-dependent stability (≥2-year in archaeosomes) is not established for common C40 carotenoids; substitution may compromise long-term product integrity.

Bacterioruberin Comparative Evidence


Hydroxyl Radical Scavenging vs. Astaxanthin

In comparative assays using the DPPH radical scavenging method, bacterioruberin-rich extracts from halophilic archaea exhibited significantly higher antioxidant capacity than β-carotene [1]. Specifically, the hydroxyl radical scavenging rate of purified bacterioruberin was significantly higher than that of astaxanthin (p < 0.01) [2]. This demonstrates that bacterioruberin outperforms both a common C40 carotenoid (β-carotene) and the commercial benchmark astaxanthin in neutralizing reactive oxygen species.

Radical Scavenging
Head-to-head
Higher scavenging vs astaxanthin (p<0.01 across ABTS, DPPH, OH); significantly higher than β-carotene in DPPH
Reported antioxidant assay response context
Supports oxidative stress model studies
Antioxidant Free radical scavenging ROS protection

Antihemolytic Activity vs. β-Carotene

Carotenoid extracts from seven haloarchaeal strains, predominantly composed of bacterioruberin and its derivatives, demonstrated antihemolytic activity against H2O2-induced hemolysis in mouse erythrocytes that was 3.9 to 6.3 times higher than that of β-carotene [1]. This indicates a quantifiable and meaningful advantage in protecting red blood cell membranes from oxidative lysis.

Antihemolytic Activity
Head-to-head
3.9–6.3× higher protection vs β-carotene in H2O2-induced mouse erythrocyte hemolysis
Reported membrane protection endpoint context
Erythrocyte oxidative hemolysis model
Antihemolytic Erythrocyte protection Oxidative hemolysis

DNA Protection Against Ionizing Radiation

A colorless mutant of Halobacterium salinarium deficient in bacterioruberin was significantly more sensitive to ionizing radiation, UV light, and hydrogen peroxide than the red-pigmented wild-type strain [1]. Furthermore, in plasmid DNA, the presence of bacterioruberin reduced radiation-induced strand breaks by a factor of 2.4 compared to control without the carotenoid [2]. This provides direct, causal evidence of bacterioruberin's unique protective role against DNA-damaging agents.

DNA Protection
Head-to-head
2.4× reduction in γ-radiation-induced DNA strand breaks vs control
Reported radioprotection endpoint context
Plasmid DNA model; wild-type vs colorless mutant
Radioprotection DNA damage Ionizing radiation

Stabilization in Archaeosomes

Bacterioruberin loaded into archaeosomes (A-BR) retained its antioxidant activity and structural integrity for 2 years under standard storage conditions, whereas BR loaded into conventional liposomes (L-BR) failed to provide equivalent protection and retention [1]. Archaeosomes (125 nm, -50 mV ζ-potential, 9.6 µg BR/mg lipid) preserved BR against light, temperature, and acidic conditions, enabling long-term stability unattainable with standard liposomal formulations.

Formulation Stability
Head-to-head
≥2-year stability and activity retention in archaeosomes (125 nm, -50 mV); conventional liposomes failed
Formulation-dependent stability context
Long-term storage requires archaeosome encapsulation
Formulation stability Nanovesicles Shelf-life

MMP-9 Inhibition In Silico

Molecular docking and dynamics simulations revealed that bacterioruberin interacts with matrix metallopeptidase 9 (MMP-9) near its catalytic site through hydrophobic interactions, exhibiting a binding energy of -8.3 kcal/mol [1]. This binding affinity was the highest among the haloarchaeal carotenoids evaluated in the study, suggesting a specific and potentially therapeutically relevant protein-ligand interaction not shared by common dietary carotenoids.

MMP-9 Binding
In silico / Class-level
Binding energy: -8.3 kcal/mol; highest among tested haloarchaeal carotenoids
Reported in silico interaction context
Data to verify; molecular docking study
MMP-9 inhibition In silico docking Anti-inflammatory

Food Preservation at Low Concentrations

In pangasius emulsion sausages, bacterioruberin incorporated at 10–50 mg/kg significantly reduced lipid oxidation and extended sensory shelf life from 28 days (untreated control) to 42 days [1]. Peroxide value, free fatty acid, and thiobarbituric acid-reactive substances (TBARS) were consistently lower in BR-treated groups, and the highest redness (a* value of 2.03) was achieved at the 50 mg/kg inclusion level.

Food Preservation
Head-to-head
Shelf-life extension from 28 to 42 days at 10–50 mg/kg; reduced PV, FFA, TBARS; increased redness (a* 2.03)
Supports lipid oxidation inhibition screening
Emulsion sausage model; compared to untreated and BHT
Food preservation Lipid oxidation Natural antioxidant

Bacterioruberin Application Scenarios


Natural Antioxidant for Nutraceuticals and Cosmetics

Based on evidence of superior free radical scavenging compared to astaxanthin and β-carotene [1][2], bacterioruberin is particularly suited for premium antioxidant supplements and topical formulations where maximal protection against oxidative stress is the primary value proposition. Its 3.9–6.3× higher antihemolytic activity [3] further supports applications targeting vascular and dermal microcirculation health. The 2-year stability achieved via archaeosome encapsulation [4] provides a formulation path to commercial viability, while its natural origin aligns with clean-label trends.

Natural Food Preservative and Colorant

The direct evidence of lipid oxidation inhibition and shelf-life extension in emulsion sausages [1] positions bacterioruberin as a viable natural alternative to synthetic antioxidants like BHT. With demonstrated efficacy at concentrations as low as 10–50 mg/kg—compared to 200 mg/kg for BHT—and concurrent color enhancement (redness increase to a* 2.03) [1], BR offers dual functionality as both antioxidant and natural pigment. This is particularly relevant for clean-label meat products, functional foods, and any high-fat formulation requiring extended refrigerated shelf life.

Radioprotective Agent for Space and Biomedical Research

Bacterioruberin's unique ability to reduce γ-radiation-induced DNA strand breaks by a factor of 2.4 [1] and to confer whole-cell resistance to ionizing radiation and UV in haloarchaeal models [2] distinguishes it from common carotenoids. This evidence supports its investigation and use in specialized applications: radioprotective supplements for astronauts or radiation workers, preservation of DNA-based biosensors and reagents, and as a model compound for studying extreme radiotolerance mechanisms. The combination of antioxidant and direct DNA-protective effects is not equivalently documented for C40 carotenoids.

Anti-Inflammatory and Anticancer Research via MMP-9

In silico evidence demonstrating bacterioruberin's high binding affinity to MMP-9 (-8.3 kcal/mol) [1] suggests a specific molecular mechanism for its reported antiproliferative and immunomodulatory activities [2]. This positions BR as a differentiated research tool and potential lead compound for developing targeted anti-inflammatory or anticancer agents, particularly in pathologies where MMP-9 dysregulation is implicated (e.g., tumor metastasis, chronic inflammatory diseases). This protein-specific interaction is not a known property of β-carotene, lycopene, or astaxanthin, providing a clear scientific rationale for selecting bacterioruberin in these research contexts.

Application
Selection Property
Validation Focus
Oxidative stress model research
Radical scavenging profile
Comparative antioxidant assays
Food preservation research
Lipid oxidation inhibition
Shelf-life extension endpoints
Radioprotection research
DNA protection evidence
Ionizing radiation damage models
MMP-9 interaction studies
In silico binding profile
MMP-9 inhibition assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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